Butyl 4-[(chloroacetyl)amino]benzoate
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Overview
Description
Scientific Research Applications
Butyl 4-[(chloroacetyl)amino]benzoate is widely used in proteomics research due to its ability to modify proteins and peptides. It is employed in the study of protein-protein interactions, protein folding, and enzyme activity. Additionally, this compound is used in the development of novel pharmaceuticals and as a reagent in organic synthesis .
Applications in Various Fields:
Chemistry: Used as a reagent in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
It is suggested that derivatives of this compound may interact with voltage-gated potassium channels .
Mode of Action
It is known that the compound can undergo reactions at the benzylic position .
Biochemical Pathways
It is suggested that derivatives of this compound may enhance bmp-2-stimulated commitment of c2c12 cells into osteoblasts .
Biochemical Analysis
Biochemical Properties
Butyl 4-[(chloroacetyl)amino]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium ion channels on nerve membranes, where it binds to specific sites and reduces the passage of sodium ions. This interaction affects the membrane potential and blocks the conduction of nerve impulses, making it a potential local anesthetic . Additionally, this compound may interact with other ion channels and receptors, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. In neuronal cells, it inhibits the conduction of nerve impulses by blocking sodium ion channels, leading to a loss of local sensation without affecting consciousness . This compound may also influence cell signaling pathways, gene expression, and cellular metabolism by modulating ion channel activity and interacting with other cellular receptors.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly sodium ion channels. By binding to these channels, the compound inhibits the influx of sodium ions, thereby reducing membrane excitability and blocking nerve impulse conduction . This inhibition is reversible, allowing for temporary anesthesia. Additionally, this compound may affect enzyme activity and gene expression through its interactions with other cellular targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of nerve impulse conduction and potential changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively blocks nerve impulse conduction without causing significant adverse effects . At higher doses, toxic effects such as tissue irritation and potential systemic toxicity may be observed. Threshold effects are also noted, where a minimum concentration is required to achieve the desired anesthetic effect.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including hydrolysis and conjugation reactions, which influence its activity and elimination from the body . These metabolic processes can affect the compound’s efficacy and duration of action, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to penetrate cellular barriers.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy as a biochemical agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(chloroacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group. Common reagents include nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as substituted amides or thioesters.
Hydrolysis: 4-[(chloroacetyl)amino]benzoic acid and butanol.
Comparison with Similar Compounds
Butyl 4-[(chloroacetyl)amino]benzoate is unique due to its specific structure and reactivity. Similar compounds include:
Butyl 4-aminobenzoate: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-[(chloroacetyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a butyl ester, leading to different physical properties and reactivity.
Uniqueness: The presence of the chloroacetyl group in this compound makes it particularly useful for protein modification and other nucleophilic substitution reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
butyl 4-[(2-chloroacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGNXKQRLZIKND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284883 |
Source
|
Record name | butyl 4-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106214-24-8 |
Source
|
Record name | butyl 4-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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